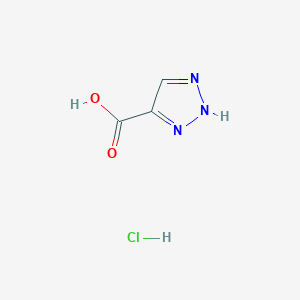

3H-1,2,3-三唑-4-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3H-1,2,3-triazole-4-carboxylic acid hydrochloride is a compound with the molecular formula C3H3N3O2 . It is also known as 1H-1,2,3-Triazole-4-carboxylic acid . This compound is a part of the triazole family, which are di-unsaturated rings composed of three nitrogen atoms within a heterocyclic core .

Synthesis Analysis

A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

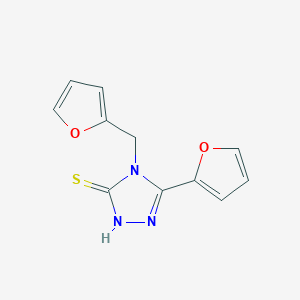

The molecular structure of 3H-1,2,3-triazole-4-carboxylic acid hydrochloride consists of a triazole ring attached to a carboxylic acid group . The average mass of the molecule is 113.075 Da and the monoisotopic mass is 113.022530 Da .Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for the formation of these structures using a reliable, regioselective, and high-yielding process . This reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 132-136 °C . The molecular formula is C3H3N3O2, and it has an average mass of 113.075 Da and a monoisotopic mass of 113.022530 Da .科学研究应用

缓蚀

三唑衍生物已被确定为酸性介质中低碳钢的有效缓蚀剂。研究表明,这些化合物具有保护金属表面免受腐蚀的能力,这在工业应用中至关重要。三唑衍生物作为缓蚀剂的有效性归因于它们在金属表面吸附,形成保护层,从而降低腐蚀速率。例如,4H-1,2,4-三唑衍生物在盐酸中显示出很高的抑制效率,某些衍生物在特定浓度下可达到 99% 的效率 (Bentiss 等人,2007)。

超分子和配位化学

三唑由于其独特的结构,参与了多种超分子相互作用,这些相互作用已被用于配位化合物的开发和阴离子识别。这些相互作用包括氢键和卤素键,它们能够形成具有催化和材料科学潜在应用的复杂结构。人们特别注意到 1,2,3-三唑通过各种配位模式与金属离子形成配合物的能力,为开发新材料和催化剂提供了途径 (Schulze 和 Schubert,2014)。

药物开发和生物医学应用

虽然在提供的研究论文中没有直接提及 3H-1,2,3-三唑-4-羧酸盐酸盐在药物开发中的具体应用,但三唑衍生物的更广泛类别已因其在创造新药物方面的潜力而被广泛研究。三唑环是许多药物结构中的关键组成部分,因为它们具有生物学相关性和参与各种生化相互作用的能力。研究重点是合成具有潜在抗炎、抗菌和抗癌活性的新型三唑衍生物,突出了这种化学支架在药物化学中的多功能性和重要性 (Ferreira 等人,2013)。

材料科学和聚合物化学

三唑衍生物已在材料科学中找到应用,尤其是在具有特定性质的聚合物和材料的合成中。三唑参与各种化学反应的能力以及它们在不同条件下的稳定性使其适用于功能材料的设计。例如,聚合物负载的三唑已用于 1,2,4-三唑的合成,证明了这些化合物在创造具有定制化特性的新材料中的潜力 (Samanta 和 Yli-Kauhaluoma,2005)。

作用机制

Target of Action

It is known that 1,2,3-triazoles, in general, have diverse biological activities . They interact with various enzymes and receptors, contributing to their pharmacological effects .

Mode of Action

The mode of action of 3H-1,2,3-triazole-4-carboxylic acid hydrochloride and 1H-1,2,3-Triazole-5-carboxylic acid hydrochloride involves interactions with their targets. The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . The triazole ring can also interact with amino acids present in the active site of receptors through various interactions like electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction .

Biochemical Pathways

1,2,3-triazoles are known to influence various biochemical pathways due to their ability to interact with different enzymes and receptors .

Pharmacokinetics

It is known that 1,2,3-triazoles, in general, are highly soluble in water , which could potentially impact their bioavailability.

Result of Action

1,2,3-triazoles are known to exhibit diverse biological activities, including anticancer activity .

Action Environment

The solubility of 1,2,3-triazoles in water suggests that they could be influenced by the hydration status of the environment .

安全和危害

未来方向

The triazole moiety is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds . Therefore, the development of new synthetic methodologies and the exploration of its biological activities could be potential future directions .

属性

IUPAC Name |

2H-triazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2.ClH/c7-3(8)2-1-4-6-5-2;/h1H,(H,7,8)(H,4,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXMTPJRUSCFQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)acetic acid](/img/structure/B2640621.png)

![N~6~-(3-methoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2640623.png)

![N-(4-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2640631.png)

![2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2640632.png)

![3-[2-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2640641.png)